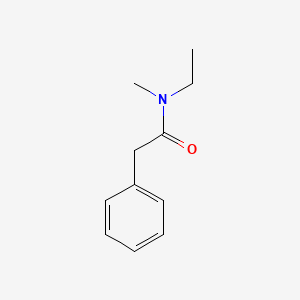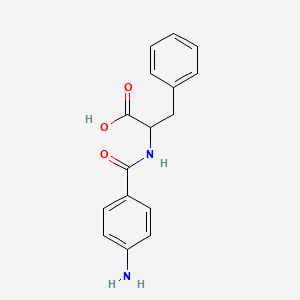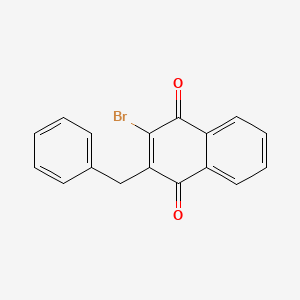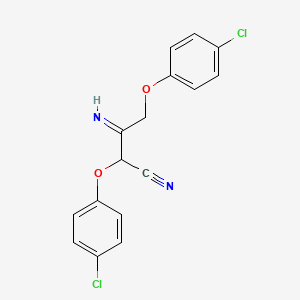
2,4-Bis(4-chlorophenoxy)-3-iminobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(4-chlorophenoxy)-3-iminobutanenitrile is an organic compound characterized by the presence of two 4-chlorophenoxy groups attached to a butanenitrile backbone with an imino group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-chlorophenoxy)-3-iminobutanenitrile typically involves the reaction of 4-chlorophenol with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the 4-chlorophenol, followed by nucleophilic substitution with a nitrile compound. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 60-80°C to ensure optimal yield .
Industrial Production Methods
For large-scale industrial production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control of reaction conditions and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(4-chlorophenoxy)-3-iminobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol or dichloromethane.
Major Products Formed
Oxidation: Corresponding oxides and hydroxides.
Reduction: Amines and alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2,4-Bis(4-chlorophenoxy)-3-iminobutanenitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Bis(4-chlorophenoxy)-3-iminobutanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis(4-chlorophenoxy)butanoic acid
- 2,4-Dichlorophenoxyacetic acid
- 4-Chlorophenoxyacetic acid
Uniqueness
Compared to similar compounds, 2,4-Bis(4-chlorophenoxy)-3-iminobutanenitrile is unique due to the presence of the imino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
111795-90-5 |
|---|---|
Molecular Formula |
C16H12Cl2N2O2 |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
2,4-bis(4-chlorophenoxy)-3-iminobutanenitrile |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-11-1-5-13(6-2-11)21-10-15(20)16(9-19)22-14-7-3-12(18)4-8-14/h1-8,16,20H,10H2 |
InChI Key |
KBDFWBZUBQXCAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=N)C(C#N)OC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


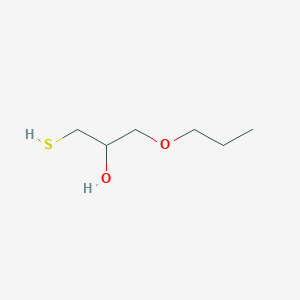
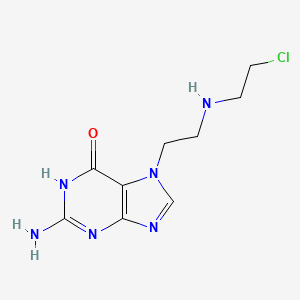
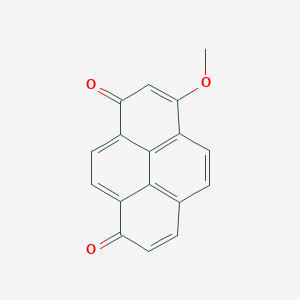

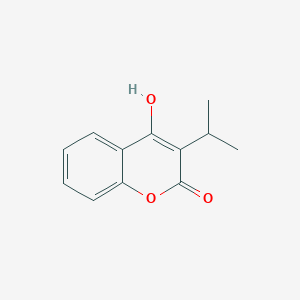
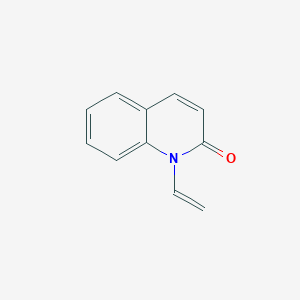
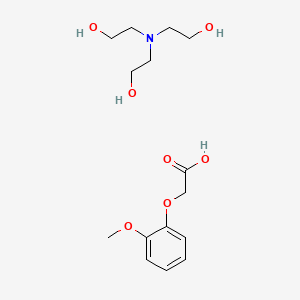
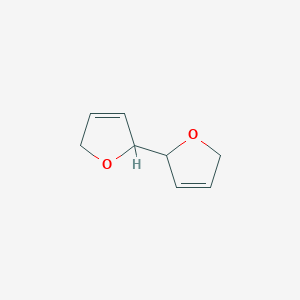
![N,N'-Bis[4-(pentyloxy)phenyl]thiourea](/img/structure/B14334487.png)
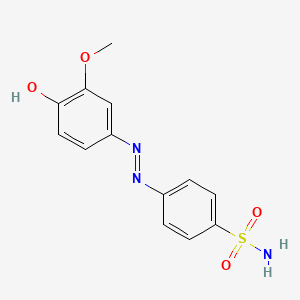
![1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one](/img/structure/B14334497.png)
